molecular formula C18H18N2O4 B354565 2-{[3-(Isobutyrylamino)anilino]-carbonyl}benzoic acid CAS No. 925610-04-4

2-{[3-(Isobutyrylamino)anilino]-carbonyl}benzoic acid

Cat. No.: B354565
CAS No.: 925610-04-4
M. Wt: 326.3g/mol
InChI Key: CDJMLLRHXJSXOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(Isobutyrylamino)anilino]-carbonyl}benzoic acid typically involves the following steps:

    Formation of Isobutyrylamino Aniline: This step involves the reaction of isobutyric acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form isobutyrylamino aniline.

    Coupling with Benzoic Acid Derivative: The isobutyrylamino aniline is then coupled with a benzoic acid derivative using a coupling agent like DCC or N,N’-diisopropylcarbodiimide (DIC) to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(Isobutyrylamino)anilino]-carbonyl}benzoic acid can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[3-(Isobutyrylamino)anilino]-carbonyl}benzoic acid has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[3-(Isobutyrylamino)anilino]-carbonyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can affect various biological processes, making it useful in research applications to study protein functions and interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-(Acetylamino)anilino]-carbonyl}benzoic acid
  • 2-{[3-(Propionylamino)anilino]-carbonyl}benzoic acid
  • 2-{[3-(Butyrylamino)anilino]-carbonyl}benzoic acid

Uniqueness

2-{[3-(Isobutyrylamino)anilino]-carbonyl}benzoic acid is unique due to its specific isobutyrylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specific research applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-[[3-(2-methylpropanoylamino)phenyl]carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-11(2)16(21)19-12-6-5-7-13(10-12)20-17(22)14-8-3-4-9-15(14)18(23)24/h3-11H,1-2H3,(H,19,21)(H,20,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJMLLRHXJSXOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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